[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)methanol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is also known by other names such as 4-((1H-imidazol-1-yl)methyl)benzyl alcohol and 1-(4-(hydroxymethyl)benzyl)-1H-imidazole . This compound is characterized by the presence of an imidazole ring attached to a benzyl alcohol moiety.
Preparation Methods
The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)methanol typically involves the reaction of 4-(chloromethyl)benzyl alcohol with imidazole under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(4-((1H-imidazol-1-yl)methyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
(4-((1H-imidazol-1-yl)methyl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The benzyl alcohol moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
(4-((1H-imidazol-1-yl)methyl)phenyl)methanol can be compared with other similar compounds, such as:
(4-(1H-imidazol-1-yl)phenyl)methanol: This compound lacks the methyl group on the imidazole ring, which may affect its binding properties and reactivity.
(4-(1H-imidazol-1-ylmethyl)phenyl)ethanol: This compound has an ethyl group instead of a methyl group, which may influence its solubility and biological activity.
(4-(1H-imidazol-1-ylmethyl)phenyl)methanamine: This compound has an amine group instead of a hydroxyl group, which may alter its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLVBXCLXDGFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575387 | |
Record name | {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103573-92-8 | |
Record name | {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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